(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
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Overview
Description
(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine: is a chiral amine compound featuring a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Amine Group: The triazole ring is then functionalized with an amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming imines or nitriles.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The triazole ring can interact with various molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine: Similar structure but with the triazole ring substituted at a different position.
(1R)-1-(1H-1,2,3-triazol-3-yl)ethan-1-amine: Another positional isomer of the triazole ring.
Uniqueness
The unique positioning of the methyl group on the triazole ring in (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine can influence its reactivity and interaction with molecular targets, making it distinct from its isomers.
Properties
IUPAC Name |
(1R)-1-(3-methyltriazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERFFVLJKPEURK-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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